methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate
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Overview
Description
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate is a heterocyclic organic compound that features a pyridine ring substituted with bromomethyl, chloropyridine, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate typically involves the bromination of methyl 6-chloropyridine-4-carboxylate. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Methyl-substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate depends on its specific application. In general, the compound can interact with biological targets through covalent bonding or non-covalent interactions. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The chloropyridine moiety can participate in π-π stacking interactions or hydrogen bonding with target molecules.
Comparison with Similar Compounds
Methyl 2-(bromomethyl)-6-chloropyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(chloromethyl)-6-chloropyridine-4-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity and biological properties.
Methyl 2-(bromomethyl)-4-chloropyridine-6-carboxylate: Isomeric compound with different substitution pattern on the pyridine ring. It may have distinct chemical and biological behavior.
Methyl 2-(bromomethyl)-6-fluoropyridine-4-carboxylate: Contains a fluorine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and various scientific research fields. Its unique reactivity and potential biological activities make it a valuable building block for the development of new molecules and materials.
Properties
CAS No. |
877624-39-0 |
---|---|
Molecular Formula |
C8H7BrClNO2 |
Molecular Weight |
264.5 |
Purity |
95 |
Origin of Product |
United States |
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